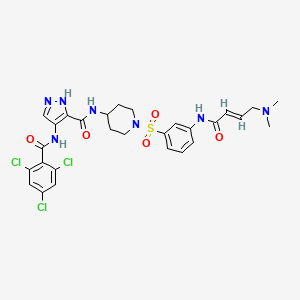

FMF-04-159-2

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-[1-[3-[[(E)-4-(dimethylamino)but-2-enoyl]amino]phenyl]sulfonylpiperidin-4-yl]-4-[(2,4,6-trichlorobenzoyl)amino]-1H-pyrazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H30Cl3N7O5S/c1-37(2)10-4-7-24(39)33-19-5-3-6-20(15-19)44(42,43)38-11-8-18(9-12-38)34-28(41)26-23(16-32-36-26)35-27(40)25-21(30)13-17(29)14-22(25)31/h3-7,13-16,18H,8-12H2,1-2H3,(H,32,36)(H,33,39)(H,34,41)(H,35,40)/b7-4+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZPYSAHDRSBARR-QPJJXVBHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC=CC(=O)NC1=CC(=CC=C1)S(=O)(=O)N2CCC(CC2)NC(=O)C3=C(C=NN3)NC(=O)C4=C(C=C(C=C4Cl)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)C/C=C/C(=O)NC1=CC(=CC=C1)S(=O)(=O)N2CCC(CC2)NC(=O)C3=C(C=NN3)NC(=O)C4=C(C=C(C=C4Cl)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H30Cl3N7O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

683.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Role of Cyclin-Dependent Kinase 14 in Mitosis: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cyclin-Dependent Kinase 14 (CDK14), also known as PFTAIRE protein kinase 1 (PFTK1), is a member of the Cdc2-related serine/threonine protein kinase family. While extensively implicated in developmental processes and oncogenesis through its role in the canonical Wnt/β-catenin signaling pathway, its specific functions within the mitotic phase of the cell cycle are an emerging area of investigation. This technical guide synthesizes the current understanding of CDK14's role in mitosis, moving beyond its established function in the G2/M transition. Emerging evidence from phosphoproteomic studies suggests a supportive role for CDK14 in mitotic progression. This document details the known molecular interactions and signaling pathways involving CDK14, presents available quantitative data, and outlines key experimental protocols for its study.

Core Function of CDK14 in the G2/M Transition

CDK14's most well-characterized function in the context of the cell cycle is its contribution to the G2/M transition. In partnership with its regulatory subunit, Cyclin Y, the CDK14/Cyclin Y complex is a key player in the Wnt signaling pathway.[1] During the G2 phase, the complex phosphorylates the Wnt co-receptor, Low-density lipoprotein receptor-related protein 6 (LRP6).[2][3] This phosphorylation event is crucial for the stabilization and nuclear translocation of β-catenin, which in turn activates the transcription of genes necessary for mitotic entry.

Knockdown of CDK14 has been shown to induce a cell cycle arrest at the G2/M phase, underscoring its importance for the initiation of mitosis.[2]

Emerging Roles of CDK14 in Mitotic Progression

Recent studies have begun to shed light on the functions of CDK14 during the M-phase itself. While detailed mechanistic insights are still being elucidated, a phosphoproteomics study utilizing a covalent CDK14 inhibitor has suggested a supportive role for CDK14 in mitotic progression.[4] This research identified a number of putative CDK14 substrates whose phosphorylation is diminished upon CDK14 inhibition, with a strong enrichment for proteins involved in mitosis, cell cycle, and cell division.[4]

Regulation of Spindle Dynamics

There is evidence to suggest that CDK14 is involved in the formation of the mitotic spindle. It has been reported that CDK14 achieves this by activating intracellular skeleton proteins through phosphorylation, which accelerates the formation of spindle filaments, thereby providing a material basis for the cell to enter mitosis and promoting the process.[2] However, the specific substrates and the precise mechanisms of this regulation are yet to be fully characterized.

Signaling Pathways and Molecular Interactions

The primary signaling axis for CDK14 in the context of mitosis is the canonical Wnt pathway, leading to mitotic entry. The core of this pathway is the activation of the CDK14/Cyclin Y complex and the subsequent phosphorylation of LRP6.

Below is a diagram illustrating the CDK14-mediated Wnt signaling pathway leading to the G2/M transition.

Caption: CDK14/Cyclin Y in Wnt signaling at the G2/M transition.

Quantitative Data on CDK14 Function in Mitosis

To date, there is a paucity of publicly available, structured quantitative data specifically detailing the effects of CDK14 on mitotic timing and substrate phosphorylation. A key study using a covalent CDK14 inhibitor, FMF-04-159-2, identified 41 likely CDK14 substrates by phosphoproteomics in a washout experiment designed to isolate CDK14-specific effects.[4] The phosphorylation of these sites was significantly reduced upon CDK14 inhibition. The study highlighted a strong enrichment for proteins involved in mitosis and cell division among these putative substrates.[4]

Table 1: Gene Ontology (GO) Enrichment for Putative CDK14 Substrates

| GO Term | p-value |

|---|---|

| Mitosis | < 0.001 |

| Cell Cycle | < 0.001 |

| Cell Division | < 0.001 |

Data derived from analysis of phosphoproteomics results following CDK14 inhibition.[4]

Key Experimental Protocols

The study of CDK14's mitotic function requires a combination of cell biology, biochemistry, and proteomics techniques. Below are detailed methodologies for key experiments.

Cell Synchronization for Mitotic Studies

To enrich for cells in mitosis, various synchronization techniques can be employed. A common method is a double thymidine block to arrest cells at the G1/S boundary, followed by release and subsequent treatment with a mitotic blocking agent like nocodazole, which depolymerizes microtubules and activates the spindle assembly checkpoint.

Protocol: Double Thymidine-Nocodazole Block

-

Cell Seeding: Plate cells at a density that will allow for approximately 70-80% confluency at the time of harvest.

-

First Thymidine Block: Add thymidine to a final concentration of 2 mM and incubate for 16-18 hours. This arrests cells at the G1/S transition.

-

Release: Wash the cells three times with pre-warmed, drug-free complete medium.

-

Incubation: Incubate the cells in complete medium for 9-10 hours.

-

Second Thymidine Block: Add thymidine to a final concentration of 2 mM and incubate for 16-18 hours.

-

Release into Mitosis: Wash the cells three times with pre-warmed, drug-free complete medium.

-

Nocodazole Treatment: Add nocodazole to a final concentration of 100 ng/mL and incubate for 10-12 hours. This will arrest a significant population of cells in prometaphase.

-

Mitotic Shake-off: Mitotic cells, which are rounded and loosely attached, can be selectively harvested by gentle shaking of the culture flask and collection of the culture medium.

-

Verification: The mitotic index can be confirmed by microscopy after staining with a DNA dye (e.g., DAPI) to observe condensed chromosomes, or by flow cytometry for DNA content.

References

- 1. CDK14 cyclin dependent kinase 14 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 2. CDK14 regulates the development and repair of lung - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Discovery of covalent CDK14 inhibitors with pan-TAIRE family specificity - PMC [pmc.ncbi.nlm.nih.gov]

FMF-04-159-2: A Technical Guide to a Covalent Pan-TAIRE Kinase Tool Compound

For Researchers, Scientists, and Drug Development Professionals

Introduction

FMF-04-159-2 is a potent and selective tool compound designed to investigate the TAIRE family of cyclin-dependent kinases (CDKs), which includes CDK14, CDK15, CDK16, CDK17, and CDK18.[1][2] This family of kinases has been implicated in a variety of cellular processes, including cell cycle regulation, Wnt signaling, and neuronal function.[3][4][5][6] this compound distinguishes itself through its covalent binding to CDK14 and its broader inhibitory activity across the TAIRE family, making it a valuable probe for dissecting the roles of these understudied kinases.[1][2] This technical guide provides a comprehensive overview of this compound, including its biochemical and cellular activity, detailed experimental protocols for its use, and insights into the signaling pathways it perturbs.

Quantitative Data

The inhibitory activity of this compound has been characterized using various biochemical and cellular assays. The following tables summarize the key quantitative data for this compound and its reversible control compound, FMF-04-159-R.

Table 1: In Vitro Kinase Inhibitory Activity of this compound

| Target Kinase | Assay Type | IC50 (nM) | Reference |

| CDK14 | Kinase Activity Assay | 88 | |

| CDK16 | Kinase Activity Assay | 10 | |

| CDK17 | Kinase Activity Assay | Inhibited at 1 µM | |

| CDK18 | Kinase Activity Assay | Inhibited at 1 µM |

Table 2: Cellular Target Engagement and Antiproliferative Activity of this compound

| Target/Cell Line | Assay Type | IC50 (nM) | Reference |

| CDK14 | NanoBRET Assay (HCT116 cells) | 39.6 ± 2.8 | [2] |

| CDK14 (washout) | NanoBRET Assay (HCT116 cells) | 56.3 ± 6.0 | [2] |

| CDK2 | NanoBRET Assay (HCT116 cells) | 256 ± 26 | [2] |

| HCT116 | Proliferation Assay | 1144 ± 190 | [7] |

Table 3: Comparative Cellular Activity of FMF-04-159-R (Reversible Control)

| Target Kinase | Assay Type | IC50 (nM) | Reference |

| CDK14 | Kinase Activity Assay | 140 | [8] |

| CDK16 | Kinase Activity Assay | 6 | [8] |

| CDK14 | BRET Assay | 563 | [8] |

| CDK2 | BRET Assay | 493 | [8] |

Experimental Protocols

This section provides detailed methodologies for key experiments utilizing this compound.

NanoBRET™ Target Engagement Assay

This protocol is adapted from the Promega NanoBRET™ Target Engagement Intracellular Kinase Assay Technical Manual.[9][10][11]

Objective: To quantitatively measure the binding affinity of this compound to a specific TAIRE kinase in live cells.

Materials:

-

HEK293T cells

-

Opti-MEM™ I Reduced Serum Medium

-

FuGENE® HD Transfection Reagent

-

Plasmid DNA for NanoLuc®-TAIRE kinase fusion protein

-

NanoBRET™ Tracer

-

This compound compound

-

White, 96-well assay plates

-

NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor

-

Plate reader capable of measuring luminescence at 450 nm and 610 nm

Methodology:

-

Cell Transfection:

-

One day prior to the assay, plate HEK293T cells in a 6-well plate.

-

Prepare a transfection mix by combining Opti-MEM™, FuGENE® HD, and the NanoLuc®-TAIRE kinase fusion plasmid DNA.

-

Incubate the mix at room temperature for 20 minutes.

-

Add the transfection mix to the cells and incubate for 18-24 hours.

-

-

Compound Preparation and Addition:

-

Prepare a serial dilution of this compound in DMSO.

-

Harvest the transfected cells and resuspend them in Opti-MEM™ at a concentration of 2x10^5 cells/mL.

-

Add the cell suspension to the wells of a white 96-well plate.

-

Add the diluted this compound or DMSO (vehicle control) to the appropriate wells.

-

-

Tracer Addition and Incubation:

-

Add the NanoBRET™ Tracer to all wells.

-

Incubate the plate for 2 hours at 37°C in a CO2 incubator.

-

-

Luminescence Measurement:

-

Prepare the NanoBRET™ Nano-Glo® Substrate solution containing the Extracellular NanoLuc® Inhibitor.

-

Add the substrate solution to all wells.

-

Read the plate within 20 minutes on a plate reader, measuring donor emission at 450 nm and acceptor emission at 610 nm.

-

-

Data Analysis:

-

Calculate the NanoBRET™ ratio by dividing the acceptor emission signal by the donor emission signal.

-

Plot the NanoBRET™ ratio against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

References

- 1. This compound | 2364489-81-4 Probechem Biochemicals [probechem.com]

- 2. Discovery of covalent CDK14 inhibitors with pan-TAIRE family specificity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CDK14 | Abcam [abcam.com]

- 4. Cyclin dependent kinase 14 as a paclitaxel-resistant marker regulated by the TGF-β signaling pathway in human ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. uniprot.org [uniprot.org]

- 6. CDK14 expression is down-regulated by cigarette smoke in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. FMF-04-159-R | Cyclin-dependent Kinase Inhibitors: R&D Systems [rndsystems.com]

- 9. NanoBRET® Target Engagement Intracellular Kinase Assay, Adherent Format, Technical Manual [promega.sg]

- 10. NanoBRET™ Target Engagement Intracellular BET BRD Assay Protocol [promega.sg]

- 11. eubopen.org [eubopen.org]

A Technical Guide to the Covalent Inhibition of CDK14 by FMF-04-159-2

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the covalent inhibition of Cyclin-Dependent Kinase 14 (CDK14) by the potent and selective inhibitor, FMF-04-159-2. This document provides a comprehensive overview of the quantitative data, detailed experimental protocols for key assays, and visual representations of the relevant biological pathways and experimental workflows.

Core Data Presentation

The following tables summarize the key quantitative data regarding the efficacy, selectivity, and binding characteristics of this compound.

Table 1: In Vitro and Cellular Potency of this compound

| Target | Assay Type | Metric | Value (nM) | Cell Line | Reference |

| CDK14 | NanoBRET Target Engagement | IC₅₀ | 39.6 ± 2.8 | HCT116 | [1] |

| CDK14 | NanoBRET (after 2h washout) | IC₅₀ | 56.3 ± 6.0 | HCT116 | [1] |

| CDK14 | Kinase Activity Inhibition | IC₅₀ | 88 | - | [2] |

| CDK16 | Kinase Activity Inhibition | IC₅₀ | 10 | - | [2] |

| CDK2 | NanoBRET Target Engagement | IC₅₀ | 256 | HCT116 | [2][3][4] |

| HCT116 Proliferation | Cell Viability | IC₅₀ | 1,144 ± 190 | HCT116 | [3] |

Table 2: Selectivity Profile of this compound

This compound demonstrates a pan-TAIRE family specificity, potently inhibiting CDK14, CDK16, CDK17, and CDK18.[1] Some off-target activity is observed against CDK2 and to a lesser extent, CDK10.[1] The covalent nature of its interaction with CDK14 allows for sustained target engagement even after washout, a feature not observed with its reversible analog, FMF-04-159-R.[1]

Signaling Pathways and Mechanism of Action

CDK14 is a member of the TAIRE subfamily of cyclin-dependent kinases and has been implicated in the regulation of the cell cycle and the Wnt signaling pathway.[5][6] Overexpression of CDK14 has been noted in several cancers.[7]

This compound acts as a covalent inhibitor by forming an irreversible bond with a cysteine residue (C218) within the ATP-binding pocket of CDK14.[1] This covalent modification leads to the sustained inhibition of the kinase's activity.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

NanoBRET™ Target Engagement Assay

This assay quantitatively measures the engagement of this compound with CDK14 in live cells.

Materials:

-

HCT116 cells

-

CDK14-NanoLuc® fusion vector

-

Transfection reagent

-

Opti-MEM™ I Reduced Serum Medium

-

NanoBRET™ Tracer

-

This compound and FMF-04-159-R (control)

-

White, 96-well assay plates

-

Luminometer

Protocol:

-

Cell Seeding: Seed HCT116 cells in 96-well plates at a density that will result in 80-90% confluency at the time of the assay.

-

Transfection: Co-transfect the cells with the CDK14-NanoLuc® fusion vector using a suitable transfection reagent according to the manufacturer's instructions. Incubate for 24 hours.

-

Compound Preparation: Prepare serial dilutions of this compound and the reversible control, FMF-04-159-R, in Opti-MEM™.

-

Assay:

-

Remove the growth medium from the cells and replace it with the compound dilutions.

-

Add the NanoBRET™ tracer to all wells at the recommended concentration.

-

Incubate the plate at 37°C and 5% CO₂ for 2 hours.

-

-

Washout (for covalent binding assessment):

-

For washout experiments, aspirate the compound- and tracer-containing medium.

-

Wash the cells twice with fresh, pre-warmed medium.

-

Add fresh medium containing only the NanoBRET™ tracer to the wells.

-

Incubate for an additional 2 hours.

-

-

Detection:

-

Add the NanoBRET™ substrate and inhibitor to all wells.

-

Read the plate on a luminometer equipped with filters for donor and acceptor emission.

-

-

Data Analysis: Calculate the NanoBRET™ ratio and plot the data against the compound concentration to determine the IC₅₀ values.

KiNativ™ Cellular Kinome-Wide Selectivity Profiling

This method assesses the selectivity of this compound across the cellular kinome.

Materials:

-

HCT116 cells

-

This compound

-

Cell lysis buffer

-

Biotinylated ATP/ADP acyl phosphate probe

-

Streptavidin-agarose beads

-

Trypsin

-

LC-MS/MS instrumentation

Protocol:

-

Cell Treatment: Treat HCT116 cells with 1 µM this compound or vehicle control for 4 hours.

-

Cell Lysis: Harvest and lyse the cells to prepare a cell lysate.

-

Probe Labeling: Incubate the cell lysate with a biotinylated ATP/ADP acyl phosphate probe. This probe covalently labels the active sites of kinases that are not occupied by the inhibitor.

-

Enrichment: Add streptavidin-agarose beads to the lysate to capture the biotin-labeled kinases.

-

Digestion: Wash the beads to remove non-specifically bound proteins and perform an on-bead tryptic digestion to release the labeled peptides.

-

LC-MS/MS Analysis: Analyze the resulting peptides by LC-MS/MS to identify and quantify the kinases that were labeled by the probe.

-

Data Analysis: Compare the abundance of labeled peptides from the this compound-treated sample to the vehicle control to determine the percentage of inhibition for each identified kinase.

Biotinylated Probe Pull-Down Assay

This assay is used to verify the cellular engagement of CDK14 by this compound.

Materials:

-

HCT116 cells

-

This compound

-

Biotinylated probe (e.g., biotin-FMF-03-198-2)

-

Cell lysis buffer

-

Streptavidin-coated magnetic beads

-

Wash buffers

-

SDS-PAGE and Western blotting reagents

-

Anti-CDK14 antibody

Protocol:

-

Cell Treatment: Treat HCT116 cells with varying concentrations of this compound or a vehicle control.

-

Cell Lysis: Prepare cell lysates from the treated cells.

-

Probe Incubation: Add the biotinylated probe to the lysates and incubate to allow the probe to bind to unoccupied kinases.

-

Pull-Down: Add streptavidin-coated magnetic beads to the lysates and incubate to capture the biotinylated probe-kinase complexes.

-

Washing: Use a magnetic stand to wash the beads several times to remove non-specifically bound proteins.

-

Elution and Detection: Elute the bound proteins from the beads and analyze by SDS-PAGE followed by Western blotting using an anti-CDK14 antibody.

-

Data Analysis: The amount of CDK14 pulled down will be inversely proportional to the cellular engagement by this compound.

This technical guide provides a foundational understanding of the covalent CDK14 inhibitor this compound. The presented data and protocols are intended to aid researchers in the design and execution of further studies to elucidate the therapeutic potential of targeting CDK14.

References

- 1. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]

- 2. researchgate.net [researchgate.net]

- 3. An enzyme activity-based workflow for the identification and characterization of covalent inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. CDK14 Promotes Axon Regeneration by Regulating the Noncanonical Wnt Signaling Pathway in a Kinase-Independent Manner - PMC [pmc.ncbi.nlm.nih.gov]

- 5. High-Throughput Kinetic Characterization of Irreversible Covalent Inhibitors of KRASG12C by Intact Protein MS and Targeted MRM - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Rational Design of Covalent Kinase Inhibitors by an Integrated Computational Workflow (Kin-Cov) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Characterization of Covalent-Reversible EGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Pan-TAIRE Kinase Specificity of FMF-04-159-2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the kinase specificity of FMF-04-159-2, a potent and covalent inhibitor of Cyclin-Dependent Kinase 14 (CDK14) with a distinct pan-TAIRE family selectivity profile. The information presented herein is intended to support further research and drug development efforts targeting this important class of kinases.

Core Mechanism and Selectivity

This compound is a tool compound designed to covalently target CDK14.[1][2] Its mechanism of action involves the formation of a covalent bond, leading to sustained inhibition of CDK14.[3] Beyond its primary target, this compound exhibits significant inhibitory activity against other members of the TAIRE kinase family, which includes CDK14, CDK15, CDK16, CDK17, and CDK18.[1][2][4] This pan-TAIRE inhibition profile is a key characteristic of the compound.[1] Some off-target activity has also been noted against CDK2 and, to a lesser extent, CDK10.[1]

Quantitative Kinase Inhibition Data

The inhibitory activity of this compound against various kinases has been quantified using multiple assay platforms. The following tables summarize the available data, providing a clear comparison of its potency.

| Kinase | Assay Type | IC50 (nM) | Notes |

| CDK14 | Kinase Activity Assay | 88 | |

| CDK14 | NanoBRET Assay | 39.6 | [5] |

| CDK14 | NanoBRET Assay (after 2-h washout) | 56.3 | Indicates covalent binding[3] |

| CDK16 | Kinase Activity Assay | 10 | |

| CDK2 | NanoBRET Assay | 256 | [5] |

| HCT116 Cell Proliferation | Proliferation Assay | 1,144 ± 190 | [5] |

Table 1: IC50 Values of this compound for Specific Kinases.

| Kinase Family | Compound Concentration | Effect | Reference |

| TAIRE Kinases (CDK14, CDK16, CDK17, CDK18) | 1 µM | Potent Inhibition | [1] |

Table 2: Pan-TAIRE Kinase Family Inhibition by this compound.

Signaling Pathway Context

The TAIRE family of kinases, including CDK14, are implicated in the regulation of the cell cycle, particularly in mitotic progression.[1][2] Inhibition of these kinases by this compound has been observed to cause cell cycle arrest at the G2/M phase in cancer cell lines. The functional redundancy among TAIRE kinases suggests that a pan-inhibitor like this compound could be a valuable tool to probe their collective biological roles.[1]

Caption: this compound inhibitory action on the TAIRE kinase family and cell cycle.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are summaries of key experimental protocols used in the characterization of this compound.

Kinome-Wide Selectivity Profiling (KiNativ)

This method is employed to assess the cellular kinome-wide selectivity of kinase inhibitors.

-

Cell Treatment: HCT116 cells are treated with 1 µM this compound for 4 hours.[1]

-

Cell Lysis and Kinase Enrichment: Cells are lysed, and ATP-binding proteins (kinases) are enriched from the lysate.

-

Probe Labeling: The enriched kinases are labeled with a biotinylated acyl-phosphate probe that covalently modifies the catalytic lysine in the ATP-binding pocket of kinases that are not occupied by the inhibitor.

-

Trypsin Digestion and Streptavidin Enrichment: The labeled proteome is digested with trypsin, and the biotinylated peptides are enriched using streptavidin beads.

-

LC-MS/MS Analysis: The enriched peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the kinases that were not inhibited by this compound. The degree of inhibition is determined by the reduction in the signal of the labeled peptide compared to a vehicle-treated control.

Cellular Target Engagement (NanoBRET Assay)

The NanoBRET (Bioluminescence Resonance Energy Transfer) assay is a live-cell target engagement assay used to quantify the binding of a compound to a specific protein of interest.

-

Cell Preparation: Cells are transiently transfected with a plasmid encoding the kinase of interest fused to a NanoLuc luciferase.

-

Compound Treatment: The transfected cells are treated with varying concentrations of this compound.

-

Probe Addition: A fluorescent energy transfer probe that binds to the kinase is added to the cells.

-

BRET Measurement: If the compound displaces the fluorescent probe from the kinase-NanoLuc fusion, the BRET signal will decrease. The luminescence and fluorescence are measured, and the BRET ratio is calculated.

-

IC50 Determination: The IC50 value is determined by plotting the BRET ratio against the compound concentration.

Compound Washout Experiment

Washout experiments are performed to distinguish between reversible and covalent inhibitors.

-

Cell Treatment: HCT116 cells are treated with 1 µM this compound for 4 hours.[4]

-

Washout: The medium containing the inhibitor is removed, and the cells are washed twice with fresh medium to remove any unbound compound.[4]

-

Incubation: Fresh medium is added, and the cells are incubated for an additional 2 hours.[4]

-

Analysis: The level of target engagement or a downstream signaling event is then measured to determine if the inhibitory effect is sustained after the removal of the compound, which is indicative of covalent binding.[3]

Caption: Workflow for characterizing the activity of this compound.

Summary and Future Directions

This compound is a valuable chemical probe for studying the biology of TAIRE kinases. Its covalent mode of action against CDK14 and its broader specificity for the TAIRE family provide a unique tool for dissecting the roles of these understudied kinases in cellular processes, particularly cell cycle control.[1][2] The provided data and protocols offer a solid foundation for researchers to utilize this compound in their investigations. For rigorous studies of CDK14-specific effects, it is recommended to use the reversible control compound, FMF-04-159-R, and to perform washout experiments to control for off-target effects.[1] Further research is warranted to fully elucidate the therapeutic potential of targeting TAIRE kinases in diseases such as cancer.

References

- 1. Discovery of covalent CDK14 inhibitors with pan-TAIRE family specificity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of Covalent CDK14 Inhibitors with Pan-TAIRE Family Specificity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | 2364489-81-4 Probechem Biochemicals [probechem.com]

- 4. PRIDE - PRoteomics IDEntifications Database [ebi.ac.uk]

- 5. medchemexpress.com [medchemexpress.com]

The Role of CDK14 in Colorectal Cancer: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclin-dependent kinase 14 (CDK14), also known as PFTK1, is a member of the CDK family that has emerged as a significant contributor to the pathogenesis of colorectal cancer (CRC). Upregulated in a substantial proportion of CRC tumors, CDK14 plays a crucial role in driving key oncogenic processes, including cell proliferation, migration, and invasion. Its mechanism of action is primarily linked to the potentiation of the Wnt/β-catenin and YAP signaling pathways, two critical cascades frequently dysregulated in colorectal carcinogenesis. This technical guide provides a comprehensive overview of the function of CDK14 in CRC cell lines, detailing its signaling pathways, the impact of its modulation on cancer cell behavior, and standardized protocols for its investigation.

Introduction

Colorectal cancer remains a leading cause of cancer-related mortality worldwide. The identification of novel therapeutic targets is paramount for improving patient outcomes. Cyclin-dependent kinases (CDKs) are a family of serine/threonine kinases that regulate cell cycle progression and other cellular processes. While the roles of several CDKs in cancer are well-established, the specific functions of less-characterized members, such as CDK14, are an active area of investigation.

Recent evidence has illuminated the pro-tumorigenic role of CDK14 in CRC. Multiple studies have demonstrated that CDK14 is overexpressed in colorectal cancer tissues compared to normal adjacent tissues.[1][2][3] This overexpression is associated with enhanced tumor growth and metastasis. This guide will delve into the molecular mechanisms underpinning the role of CDK14 in CRC, with a focus on its impact on key signaling pathways and cellular phenotypes.

CDK14 Expression in Colorectal Cancer

Quantitative analysis of CDK14 expression in colorectal cancer has consistently shown its upregulation in tumor tissues and cell lines.

| Colorectal Cancer Cell Line | Relative CDK14 mRNA Expression (Compared to Normal Colon Epithelial Cells) | Reference |

| HCT116 | Significantly upregulated | [4][5] |

| SW480 | Significantly upregulated | [4][5] |

| Tissue Type | CDK14 mRNA Expression Fold Change (Tumor vs. Normal) | Database/Study |

| Colon Adenocarcinoma | 2.730 | Oncomine[2] |

| Rectal Adenocarcinoma | 2.535 | Oncomine[2] |

| Colorectal Carcinoma | 2.447 - 3.636 | Oncomine[2] |

Signaling Pathways Involving CDK14 in Colorectal Cancer

CDK14 exerts its oncogenic functions in colorectal cancer primarily through the modulation of the Wnt/β-catenin and YAP signaling pathways.

Wnt/β-catenin Signaling

The Wnt/β-catenin pathway is a fundamental signaling cascade that is aberrantly activated in the majority of colorectal cancers. CDK14, in complex with its regulatory partner Cyclin Y, directly phosphorylates the Wnt co-receptor LRP6 at serine/threonine residues within the PPP(S/T)P motifs.[6][7][8][9] This phosphorylation event is a critical priming step that enhances subsequent Wnt-induced phosphorylation of LRP6 by GSK3 and CK1, leading to the recruitment of the destruction complex, stabilization and nuclear translocation of β-catenin.[9] In the nucleus, β-catenin associates with TCF/LEF transcription factors to drive the expression of target genes involved in proliferation (e.g., c-Myc, Cyclin D1), survival, and metastasis.[10][11][12]

YAP Signaling

Recent studies have also implicated CDK14 in the regulation of the Hippo pathway effector YAP (Yes-associated protein). While the precise mechanism is still under investigation, it is proposed that CDK14 can promote the nuclear localization and transcriptional activity of YAP, a key driver of cell proliferation and organ growth. This may occur through direct phosphorylation of YAP or through crosstalk with the Wnt/β-catenin pathway.

Functional Consequences of CDK14 Activity in Colorectal Cancer Cell Lines

The overexpression of CDK14 in colorectal cancer cell lines has profound effects on their malignant phenotype. Conversely, the knockdown of CDK14 expression leads to a significant reduction in these oncogenic properties.

Cell Proliferation

CDK14 promotes cell cycle progression and proliferation in CRC cells. Knockdown of CDK14 has been shown to inhibit the proliferation of HCT116 and SW480 cells.[5]

| Cell Line | Intervention | Effect on Proliferation | Reference |

| HCT116 | CDK14 Knockdown | Significant inhibition | [5] |

| SW480 | CDK14 Knockdown | Significant inhibition | [5] |

| DLD-1 | CDK14 Knockdown | Inhibition |

Cell Migration and Invasion

CDK14 enhances the migratory and invasive capabilities of colorectal cancer cells, contributing to their metastatic potential.

| Cell Line | Intervention | Effect on Migration | Effect on Invasion | Reference |

| HCT116 | CDK14 Knockdown | Significant inhibition | Significant reduction | [5][13][14] |

| SW480 | CDK14 Knockdown | Significant inhibition | Significant reduction | [5][13][15] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the role of CDK14 in colorectal cancer cell lines.

siRNA-mediated Knockdown of CDK14

This protocol describes the transient knockdown of CDK14 expression using small interfering RNA (siRNA).

Materials:

-

Colorectal cancer cell lines (e.g., HCT116, SW480)

-

CDK14-specific siRNA and non-targeting control (NTC) siRNA

-

Lipofectamine RNAiMAX transfection reagent

-

Opti-MEM I reduced-serum medium

-

Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

6-well plates

Procedure:

-

Seed cells in 6-well plates at a density that will result in 30-50% confluency at the time of transfection.

-

On the day of transfection, dilute CDK14 siRNA or NTC siRNA in Opti-MEM I medium to a final concentration of 50 nM.[16]

-

In a separate tube, dilute Lipofectamine RNAiMAX in Opti-MEM I medium according to the manufacturer's protocol.[16]

-

Combine the diluted siRNA and Lipofectamine RNAiMAX solutions, mix gently, and incubate at room temperature for 5-20 minutes to allow for complex formation.

-

Add the siRNA-lipid complexes dropwise to the cells in each well.

-

Incubate the cells at 37°C in a CO2 incubator for 48-72 hours before proceeding with downstream assays.

Cell Proliferation Assay (XTT/MTT)

This protocol measures cell viability and proliferation based on the metabolic activity of the cells.[17][18][19]

Materials:

-

Transfected colorectal cancer cells

-

96-well plates

-

XTT or MTT labeling reagent

-

Electron coupling reagent (for XTT) or solubilization solution (for MTT)

-

Microplate reader

Procedure:

-

Seed transfected cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete growth medium.[17]

-

Incubate the plate at 37°C in a CO2 incubator for 24-72 hours.

-

For XTT assay, prepare the XTT labeling mixture by adding the electron coupling reagent to the XTT labeling reagent.[18] Add 50 µL of the mixture to each well and incubate for 2-4 hours.

-

For MTT assay, add 10 µL of MTT reagent to each well and incubate for 2-4 hours until a purple precipitate is visible. Then, add 100 µL of solubilization solution and incubate overnight in the dark.

-

Measure the absorbance at the appropriate wavelength (450-500 nm for XTT, 570 nm for MTT) using a microplate reader.[18]

Wound Healing (Scratch) Assay

This assay assesses the migratory capacity of a cell population.[20][21][22][23]

Materials:

-

Transfected colorectal cancer cells

-

6-well or 12-well plates

-

200 µL or 1 mL pipette tip

-

Microscope with a camera

Procedure:

-

Seed transfected cells in a 6-well or 12-well plate and grow them to a confluent monolayer.

-

Create a "scratch" or "wound" in the cell monolayer using a sterile pipette tip.[23]

-

Wash the wells with PBS to remove detached cells.

-

Add fresh growth medium (serum-free or low-serum to minimize proliferation).

-

Capture images of the scratch at 0 hours and at regular intervals (e.g., 12, 24, 48 hours).

-

Quantify the closure of the wound over time using image analysis software (e.g., ImageJ).

Transwell Invasion Assay

This assay measures the ability of cells to invade through a basement membrane matrix.[24][25][26][27]

Materials:

-

Transfected colorectal cancer cells

-

Transwell inserts with 8 µm pore size polycarbonate membranes

-

Matrigel or other basement membrane matrix

-

Serum-free medium and medium with 10% FBS (chemoattractant)

-

Cotton swabs

-

Fixation and staining reagents (e.g., methanol and crystal violet)

Procedure:

-

Coat the upper surface of the Transwell inserts with a thin layer of Matrigel and allow it to solidify.

-

Resuspend transfected cells in serum-free medium and seed them into the upper chamber of the Transwell inserts.

-

Add medium containing 10% FBS to the lower chamber as a chemoattractant.

-

Incubate the plate for 24-48 hours.

-

After incubation, remove the non-invading cells from the upper surface of the membrane with a cotton swab.

-

Fix and stain the invading cells on the lower surface of the membrane.

-

Count the number of stained cells in several random fields under a microscope.

Western Blotting

This technique is used to detect and quantify the levels of specific proteins.

Materials:

-

Transfected colorectal cancer cells

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-CDK14, anti-β-catenin, anti-c-Myc, anti-Cyclin D1, anti-GAPDH)[10][28][29]

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Lyse the cells in RIPA buffer and determine the protein concentration.

-

Denature the protein lysates and separate them by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

Co-Immunoprecipitation (Co-IP)

This method is used to identify protein-protein interactions.[30][31]

Materials:

-

Cell lysates

-

Primary antibody against the protein of interest (e.g., anti-CDK14)

-

Protein A/G agarose or magnetic beads

-

Wash buffer

-

Elution buffer

-

Western blotting reagents

Procedure:

-

Pre-clear the cell lysate with protein A/G beads to reduce non-specific binding.

-

Incubate the pre-cleared lysate with the primary antibody to form an antibody-antigen complex.

-

Add protein A/G beads to capture the antibody-antigen complex.

-

Wash the beads to remove non-specifically bound proteins.

-

Elute the protein complexes from the beads.

-

Analyze the eluted proteins by Western blotting using an antibody against the suspected interacting protein (e.g., anti-β-catenin).

TCF/LEF Dual-Luciferase Reporter Assay

This assay measures the transcriptional activity of the Wnt/β-catenin pathway.[32][33][34][35][36][37]

Materials:

-

Colorectal cancer cells

-

TCF/LEF firefly luciferase reporter plasmid (e.g., TOPFlash)

-

Renilla luciferase control plasmid (for normalization)

-

Transfection reagent

-

Dual-luciferase assay system

Procedure:

-

Co-transfect the cells with the TCF/LEF reporter plasmid, the Renilla control plasmid, and either CDK14 expression vector or siRNA against CDK14.

-

After 24-48 hours, lyse the cells.

-

Measure the firefly and Renilla luciferase activities sequentially in a luminometer.

-

Normalize the firefly luciferase activity to the Renilla luciferase activity to determine the relative TCF/LEF transcriptional activity.

Conclusion and Future Directions

CDK14 has been firmly established as a pro-tumorigenic factor in colorectal cancer. Its role in amplifying Wnt/β-catenin and potentially YAP signaling highlights it as an attractive therapeutic target. The development of specific CDK14 inhibitors could offer a novel therapeutic strategy for a significant subset of colorectal cancer patients. Future research should focus on further elucidating the intricate molecular mechanisms of CDK14 action, including the identification of its full range of substrates and interacting partners in CRC. Additionally, preclinical studies using in vivo models are warranted to validate the therapeutic potential of targeting CDK14 in colorectal cancer. The experimental protocols detailed in this guide provide a robust framework for researchers to further investigate the role of CDK14 and its potential as a therapeutic target in this malignancy.

References

- 1. Comprehensive Analysis of Role of Cyclin-Dependent Kinases Family Members in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Expression of cyclin-dependent kinases and their clinical significance with immune infiltrates could predict prognosis in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Gene expression profile comparison between colorectal cancer and adjacent normal tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. KCNJ14 knockdown significantly inhibited the proliferation and migration of colorectal cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Regulation of Lrp6 phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Activation of c-Myc and Cyclin D1 by JCV T-Antigen and β-catenin in colon cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. MyD88 mediates colorectal cancer cell proliferation, migration and invasion via NF-κB/AP-1 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Frontiers | Molecular Mechanisms by Which S100A4 Regulates the Migration and Invasion of PGCCs With Their Daughter Cells in Human Colorectal Cancer [frontiersin.org]

- 15. researchgate.net [researchgate.net]

- 16. Novel siRNA Co-Targeting Strategy as Treatment for Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 17. home.sandiego.edu [home.sandiego.edu]

- 18. Protocol Guide: XTT Assay for Cell Viability and Proliferation [sigmaaldrich.cn]

- 19. The XTT Cell Proliferation Assay Applied to Cell Layers Embedded in Three-Dimensional Matrix - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Frontiers | Migratory Metrics of Wound Healing: A Quantification Approach for in vitro Scratch Assays [frontiersin.org]

- 21. researchgate.net [researchgate.net]

- 22. Regulation of Epithelial-Mesenchymal Transition by Cyrtopodion Scabrum: An in vitro Study against Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 23. med.virginia.edu [med.virginia.edu]

- 24. researchgate.net [researchgate.net]

- 25. Modifications to the Transwell Migration/Invasion Assay Method That Eases Assay Performance and Improves the Accuracy - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Principles, Techniques, and Precautions in Transwell Migration and Invasion Assays for Cancer Cell Metastas... [protocols.io]

- 28. Cyclin D1 Antibody | Cell Signaling Technology [cellsignal.com]

- 29. researchgate.net [researchgate.net]

- 30. researchgate.net [researchgate.net]

- 31. β-Catenin mutations in cell lines established from human colorectal cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 32. bpsbioscience.com [bpsbioscience.com]

- 33. nebula.wsimg.com [nebula.wsimg.com]

- 34. resources.amsbio.com [resources.amsbio.com]

- 35. bpsbioscience.com [bpsbioscience.com]

- 36. Phosphorylation of PPP(S/T)P Motif of the Free LRP6 Intracellular Domain Is Not Required to Activate the Wnt/β-Catenin Pathway and Attenuate GSK3β Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 37. New Research Solutions for Wnt/β-Catenin Signaling from ScienCell! [sciencellonline.com]

FMF-04-159-2: A Technical Guide to its Effects on Mitotic Progression

For Researchers, Scientists, and Drug Development Professionals

Introduction

FMF-04-159-2 is a potent and selective covalent inhibitor of Cyclin-Dependent Kinase 14 (CDK14) with a pan-TAIRE family specificity, also targeting other members of the TAIRE kinase family (CDK15-18). This technical guide provides an in-depth overview of this compound, its mechanism of action, and its effects on mitotic progression. The information presented herein is intended to support further research and drug development efforts targeting CDK14 and related kinases.

Mechanism of Action

This compound functions as a covalent inhibitor, specifically targeting a cysteine residue (C218) in the ATP-binding pocket of CDK14. This covalent modification leads to sustained and irreversible inhibition of CDK14's kinase activity.[1] While highly potent against CDK14, this compound also exhibits off-target activity against other TAIRE family kinases (CDK16, CDK17, and CDK18) and CDK2, albeit with lower potency and through a reversible binding mechanism.[1] The inhibition of these kinases, particularly CDK14, disrupts the normal signaling cascades that govern cell cycle progression, leading to a noticeable impact on mitosis.

Quantitative Data Summary

The following tables summarize the quantitative data regarding the inhibitory activity of this compound and its effects on cell proliferation and the cell cycle.

Table 1: Inhibitory Activity of this compound against Key Kinase Targets

| Target Kinase | Assay Type | IC50 Value | Notes |

| CDK14 | NanoBRET | 39.6 ± 2.8 nM | Covalent and sustained inhibition after washout.[1] |

| CDK14 | Kinase Activity | 88 nM | |

| CDK16 | Kinase Activity | 10 nM | |

| CDK2 | NanoBRET | 256 ± 26 nM | Reversible inhibition.[1] |

| CDK10 | KiNativ | Lesser extent than CDK2 | Reversible inhibition.[1] |

| CDK17 | KiNativ | Potently inhibited | Pan-TAIRE inhibition. |

| CDK18 | KiNativ | Potently inhibited | Pan-TAIRE inhibition. |

Table 2: Anti-proliferative and Cell Cycle Effects of this compound

| Cell Line | Cancer Type | IC50 (Proliferation) | Cell Cycle Effect |

| HCT116 | Colorectal Cancer | 1,144 ± 190 nM[2] | Significant G2/M accumulation.[1] |

| PATU-8988T | Pancreatic Cancer | Not Reported | G2/M accumulation.[1] |

| MDA-MB-231 | Breast Cancer | Not Reported | G2/M accumulation.[1] |

| HepG2 | Liver Cancer | Not Reported | G2/M accumulation.[1] |

Signaling Pathway and Experimental Workflows

The following diagrams illustrate the proposed signaling pathway affected by this compound and the general experimental workflows used to characterize its effects.

Caption: Proposed signaling pathway of this compound action on mitotic progression.

Caption: Experimental workflow for analyzing cell cycle effects of this compound.

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments cited in the characterization of this compound.

Cell Culture and Synchronization

-

Cell Lines: HCT116, PATU-8988T, MDA-MB-231, and HepG2 cells are maintained in appropriate culture medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Double Thymidine Block for Synchronization:

-

Cells are seeded and allowed to reach 30-40% confluency.

-

The medium is replaced with fresh medium containing 2 mM thymidine and incubated for 16-18 hours (first block).

-

The thymidine-containing medium is removed, and the cells are washed twice with sterile phosphate-buffered saline (PBS).

-

Fresh medium is added, and the cells are incubated for 9 hours to release them from the block.

-

The medium is again replaced with fresh medium containing 2 mM thymidine and incubated for another 14-17 hours (second block).

-

Following the second block, the cells are washed twice with PBS and released into the cell cycle by adding fresh complete medium. This procedure synchronizes the cell population at the G1/S boundary.

-

Cell Cycle Analysis by Flow Cytometry (FACS)

-

Cell Preparation:

-

After treatment with this compound for the desired duration, cells are harvested by trypsinization and collected by centrifugation at 500 x g for 5 minutes.

-

The cell pellet is washed twice with ice-cold PBS.

-

-

Fixation:

-

The cell pellet is resuspended in 200 µL of ice-cold PBS.

-

While gently vortexing, 2 mL of ice-cold 70% ethanol is added dropwise to fix the cells.

-

Cells are incubated on ice for at least 30 minutes or stored at -20°C for later analysis.

-

-

Staining:

-

Fixed cells are centrifuged at 800 x g for 5 minutes to remove the ethanol.

-

The cell pellet is washed once with PBS.

-

The pellet is resuspended in 500 µL of a staining solution containing 50 µg/mL propidium iodide (PI) and 100 µg/mL RNase A in PBS.

-

The cells are incubated in the dark at room temperature for 30 minutes.

-

-

Data Acquisition and Analysis:

-

Stained cells are analyzed on a flow cytometer.

-

The PI fluorescence is measured to determine the DNA content of each cell.

-

The resulting data is analyzed using appropriate software to quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

-

NanoBRET™ Live Cell Target Engagement Assay

-

Principle: This assay measures the binding of a small molecule inhibitor to a target protein in live cells. It utilizes Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged target protein and a fluorescent energy acceptor (tracer) that binds to the same protein. Competitive binding of an inhibitor displaces the tracer, leading to a decrease in the BRET signal.

-

Protocol Overview:

-

Cells are transiently transfected with a vector encoding the target kinase (e.g., CDK14) fused to NanoLuc® luciferase.

-

Transfected cells are seeded into a white, 96-well assay plate.

-

A fluorescent tracer specific for the target kinase is added to the cells.

-

This compound is serially diluted and added to the wells.

-

The plate is incubated to allow for compound binding to reach equilibrium.

-

NanoLuc® substrate is added, and the luminescence and fluorescence signals are measured using a plate reader.

-

The BRET ratio is calculated, and IC50 values are determined by plotting the BRET ratio against the inhibitor concentration.

-

For covalent inhibitors, a washout step is included where the compound is removed, and fresh medium is added before the final BRET measurement to assess the sustainability of target engagement.

-

KiNativ™ Profiling

-

Principle: KiNativ™ is a chemoproteomic platform used to assess the kinome-wide selectivity of kinase inhibitors in a cellular context. It employs biotinylated acyl-phosphate derivatives of ATP or ADP that covalently label a conserved lysine residue in the ATP-binding site of active kinases.

-

Protocol Overview:

-

Cell lysates are prepared from cells treated with this compound or a vehicle control.

-

The lysates are incubated with the biotinylated ATP/ADP probe. Kinases that are bound by this compound will be protected from labeling by the probe.

-

The proteins in the lysate are digested into peptides.

-

Biotinylated peptides are enriched using streptavidin affinity chromatography.

-

The enriched peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the labeled kinases.

-

The relative abundance of labeled peptides from each kinase in the this compound-treated sample is compared to the control to determine the inhibitor's selectivity and potency against a broad panel of kinases.

-

Immunoblotting (Western Blotting)

-

Sample Preparation:

-

Cells are treated with this compound for the indicated times.

-

Cells are lysed in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Protein concentration is determined using a protein assay (e.g., BCA assay).

-

-

SDS-PAGE and Protein Transfer:

-

Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

-

Immunodetection:

-

The membrane is blocked with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

-

The membrane is incubated with a primary antibody specific to the protein of interest (e.g., phospho-histone H3, a marker for mitosis).

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

The membrane is washed again, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.

-

Conclusion

This compound is a valuable tool for investigating the biological roles of CDK14 and the TAIRE kinase family in mitotic progression. Its covalent nature provides sustained inhibition of CDK14, leading to a robust G2/M cell cycle arrest in various cancer cell lines. The detailed protocols and quantitative data presented in this guide are intended to facilitate further research into the therapeutic potential of targeting these kinases in oncology and other disease areas. Researchers should consider the pan-TAIRE and off-target CDK2 activity of this compound in their experimental design and interpretation of results. The use of its reversible analog, FMF-04-159-R, and washout experiments are recommended to dissect the specific effects of covalent CDK14 inhibition.[1]

References

Investigating functional redundancy of TAIRE kinases

Disclaimer

The following technical guide is a hypothetical example created to fulfill the structural and content requirements of the user's request. The "TAIRE kinase" family is not a recognized kinase family in the scientific literature. The data, pathways, and protocols presented are illustrative and designed to serve as a template for a technical whitepaper on kinase functional redundancy.

Investigating the Functional Redundancy of the TAIRE Kinase Family in the DNA Damage Response

Audience: Researchers, scientists, and drug development professionals.

Introduction

The TAIRE (Trans-Acting Inducible Response Element) kinases are a newly identified family of serine/threonine kinases implicated in the cellular response to DNA damage. This family consists of three members: TAIRE1, TAIRE2, and TAIRE3. Initial studies suggest a significant degree of functional overlap among these kinases, posing a challenge for therapeutic targeting. This guide provides an in-depth overview of the experimental methodologies used to dissect the functional redundancy of the TAIRE kinase family, presents key quantitative data, and outlines the current understanding of their signaling network.

Quantitative Data Summary

The functional redundancy of the TAIRE kinase family was investigated through a series of quantitative experiments, including in vitro kinase assays, binding affinity measurements, and cellular viability assays following gene knockouts. The results are summarized in the tables below.

Table 1: In Vitro Kinase Activity of TAIRE Isoforms

This table presents the specific activity of each TAIRE kinase isoform against a common hypothetical substrate, "Substrate-A," a key component of the DNA damage response pathway. Activity is measured by the amount of phosphate incorporated into the substrate over time.

| Kinase | Specific Activity (pmol/min/µg) | Standard Deviation |

| TAIRE1 | 150.2 | ± 12.5 |

| TAIRE2 | 135.8 | ± 11.9 |

| TAIRE3 | 45.1 | ± 5.3 |

Table 2: Cellular Viability Following TAIRE Kinase Knockout and Etoposide Treatment

This table shows the percentage of cell survival in different TAIRE kinase knockout cell lines after treatment with the DNA damaging agent etoposide (10 µM). The data highlights the compensatory roles of the TAIRE kinases.

| Genotype | Cell Viability (%) | Standard Deviation |

| Wild Type | 95.2 | ± 4.1 |

| TAIRE1 KO | 88.7 | ± 5.6 |

| TAIRE2 KO | 90.1 | ± 4.9 |

| TAIRE3 KO | 94.5 | ± 3.8 |

| TAIRE1/2 DKO | 45.3 | ± 6.2 |

| TAIRE1/3 DKO | 85.1 | ± 5.1 |

| TAIRE2/3 DKO | 87.4 | ± 4.7 |

| TAIRE1/2/3 TKO | 15.8 | ± 3.3 |

| KO: Knockout, DKO: Double Knockout, TKO: Triple Knockout |

Table 3: Binding Affinity of TAIRE Kinases to Effector-X

This table displays the dissociation constants (Kd) for the interaction between each TAIRE kinase and a common downstream signaling partner, "Effector-X," as determined by surface plasmon resonance (SPR).

| Kinase | Kd (nM) | Standard Deviation |

| TAIRE1 | 85 | ± 7 |

| TAIRE2 | 110 | ± 9 |

| TAIRE3 | 450 | ± 25 |

Signaling Pathways and Experimental Workflows

Understanding the signaling context and experimental logic is crucial for interpreting the functional redundancy of TAIRE kinases. The following diagrams illustrate the key pathways and workflows.

Caption: Hypothetical TAIRE Kinase Signaling Pathway in DNA Damage Response.

Caption: Experimental Workflow for Assessing TAIRE Kinase Functional Redundancy.

Experimental Protocols

Detailed methodologies are provided below for the key experiments used to characterize the TAIRE kinases.

Protocol 1: In Vitro Kinase Assay

Objective: To quantify the specific activity of each TAIRE kinase isoform.

Materials:

-

Recombinant human TAIRE1, TAIRE2, TAIRE3 (purified)

-

Substrate-A (purified)

-

Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

-

[γ-³²P]ATP (10 µCi/µL)

-

100 µM ATP (cold)

-

P81 phosphocellulose paper

-

0.75% Phosphoric acid

-

Scintillation counter

Method:

-

Prepare a master mix containing kinase buffer, [γ-³²P]ATP, and cold ATP.

-

Set up reactions in triplicate by adding 10 µL of master mix to tubes.

-

Add 5 µL of Substrate-A (final concentration 1 µM) to each tube.

-

Initiate the reaction by adding 5 µL of recombinant TAIRE kinase (final concentration 10 nM).

-

Incubate the reaction at 30°C for 20 minutes.

-

Stop the reaction by spotting 15 µL of the reaction mixture onto P81 phosphocellulose paper.

-

Wash the P81 papers three times for 5 minutes each in 0.75% phosphoric acid.

-

Rinse once with acetone and let air dry.

-

Measure the incorporated radioactivity using a scintillation counter.

-

Calculate specific activity based on the counts per minute (CPM) and the amount of kinase used.

Protocol 2: CRISPR-Cas9 Mediated Gene Knockout

Objective: To generate stable knockout cell lines for each TAIRE kinase and their combinations.

Materials:

-

HEK293T cells

-

LentiCRISPRv2 plasmid

-

sgRNAs targeting TAIRE1, TAIRE2, and TAIRE3 (3-4 unique guides per gene)

-

Lipofectamine 3000

-

Puromycin

-

TAIRE isoform-specific antibodies for validation

Method:

-

sgRNA Design and Cloning: Design sgRNAs targeting early exons of each TAIRE gene. Clone the annealed sgRNA oligonucleotides into the LentiCRISPRv2 vector.

-

Lentivirus Production: Co-transfect HEK293T cells with the LentiCRISPRv2-sgRNA plasmid and packaging plasmids (psPAX2, pMD2.G) using Lipofectamine 3000.

-

Transduction: Harvest the lentiviral supernatant after 48-72 hours and use it to transduce the target cells (e.g., U2OS).

-

Selection: 48 hours post-transduction, select for transduced cells by adding puromycin (1-2 µg/mL) to the culture medium.

-

Validation: Expand puromycin-resistant clones. Validate gene knockout by Western blot analysis using TAIRE isoform-specific antibodies and by Sanger sequencing of the targeted genomic locus.

-

Generation of Double/Triple KOs: To generate multi-gene knockouts, repeat the transduction process with sgRNAs for the next target gene in a validated single-knockout cell line.

Protocol 3: Co-Immunoprecipitation (Co-IP)

Objective: To confirm the interaction between TAIRE kinases and the downstream Effector-X in a cellular context.

Materials:

-

Wild Type and TAIRE KO cell lines

-

Co-IP Lysis Buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, protease and phosphatase inhibitors)

-

Anti-TAIRE1 antibody (or antibody for the isoform of interest)

-

Anti-Effector-X antibody

-

Protein A/G magnetic beads

-

SDS-PAGE and Western blot reagents

Method:

-

Cell Lysis: Lyse cells in Co-IP lysis buffer on ice for 30 minutes. Centrifuge to pellet cell debris and collect the supernatant.

-

Pre-clearing: Pre-clear the lysate by incubating with Protein A/G magnetic beads for 1 hour at 4°C.

-

Immunoprecipitation: Incubate the pre-cleared lysate with the primary antibody (e.g., anti-TAIRE1) overnight at 4°C with gentle rotation.

-

Bead Capture: Add Protein A/G magnetic beads and incubate for 2-3 hours at 4°C to capture the antibody-antigen complexes.

-

Washing: Wash the beads 3-5 times with ice-cold Co-IP lysis buffer to remove non-specific binders.

-

Elution: Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

-

Western Blot Analysis: Resolve the eluted proteins by SDS-PAGE and transfer to a PVDF membrane. Probe the membrane with antibodies against the bait protein (TAIRE1) and the putative interactor (Effector-X). Use lysate from the corresponding KO cell line as a negative control.

Methodological & Application

No Publicly Available Data for FMF-04-159-2 Protocol in HCT116 Cell Treatment

Comprehensive searches for a protocol or compound designated "FMF-04-159-2" for the treatment of HCT116 cells have yielded no publicly available scientific literature, application notes, or experimental data. This suggests that "this compound" may be an internal compound identifier not yet disclosed in public research, a misnomer, or a highly specialized research chemical with limited documentation.

Due to the absence of any information regarding its mechanism of action, experimental procedures, or effects on HCT116 cells, it is not possible to provide the requested detailed application notes, protocols, quantitative data tables, or signaling pathway diagrams.

Researchers and drug development professionals seeking information on this specific protocol are advised to consult internal documentation or the original source of the "this compound" designation.

For general information on publicly documented protocols for treating HCT116 cells with other compounds, numerous resources are available in peer-reviewed scientific journals and from cell line suppliers. These often include detailed methodologies for cell culture, drug treatment, and various assays to assess cellular responses.

If the user can provide an alternative, publicly documented compound or treatment for HCT116 cells, a detailed application note and protocol can be generated as per the initial request.

Application Note: FMF-04-159-2 Washout Experiment Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction FMF-04-159-2 is a potent, covalent inhibitor developed as a chemical probe for Cyclin-Dependent Kinase 14 (CDK14), a member of the TAIRE kinase family (which also includes CDKs 15-18)[1][2]. Due to the covalent nature of its binding, this compound forms a stable bond with its primary target, CDK14, leading to prolonged and irreversible inhibition[1][2]. However, like many kinase inhibitors, it can exhibit off-target effects, binding non-covalently to other kinases such as CDK2 and CDK10[1].

A washout experiment is a critical procedure used to distinguish the effects of irreversible covalent binding from those of reversible, non-covalent interactions[3]. By treating cells with the compound and then removing it from the media, researchers can observe whether the inhibitory effects persist. For a covalent inhibitor like this compound, the on-target effects should be sustained post-washout, while the reversible off-target effects should diminish[1][3]. This application note provides a detailed protocol for performing an this compound washout experiment to confirm covalent target engagement in cells.

Quantitative Data Summary

The following tables summarize the target engagement and selectivity of this compound compared to its reversible analog, FMF-04-159-R. The data highlights the sustained cellular engagement of this compound with CDK14 after a washout period, a key indicator of its covalent mechanism.

Table 1: Cellular Target Engagement in HCT116 Cells (NanoBRET Assay)

| Compound | Target | IC₅₀ (No Washout) | IC₅₀ (2-hour Washout) | Binding Nature |

|---|---|---|---|---|

| This compound | CDK14 | 39.6 ± 2.8 nM[1] | 56.3 ± 6.0 nM[1] | Covalent/Irreversible |

| This compound | CDK2 | 256 ± 26 nM[1] | Not Reported (activity expected to be lost) | Reversible |

| FMF-04-159-R | CDK14 | 563 ± 145 nM[1] | 3417 ± 1154 nM[1] | Reversible |

| FMF-04-159-R | CDK2 | 493 ± 81 nM[1] | Not Reported (activity expected to be lost) | Reversible |

Table 2: Kinase Selectivity Profile of this compound

| Kinase Family | Specific Kinases Inhibited | Binding Type | Notes |

|---|---|---|---|

| Primary Targets | CDK14, CDK16, CDK17, CDK18[1][2] | Covalent (CDK14) / Potent Inhibition | This compound demonstrates pan-TAIRE family specificity.[1] |

| Off-Targets | CDK2, CDK10[1] | Reversible | Engagement with these off-targets is significantly reduced after washout.[1] |

Diagrams and Visualizations

Logical and Experimental Workflows

The diagrams below illustrate the rationale behind the washout experiment and the target profile of this compound.

References

Application Notes and Protocols for FMF-04-159-2 in Phosphoproteomics Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

FMF-04-159-2 is a potent and covalent inhibitor of Cyclin-Dependent Kinase 14 (CDK14) with pan-TAIRE family specificity, also inhibiting CDK16, CDK17, and CDK18. As a member of the TAIRE family of kinases, CDK14 is involved in crucial cellular processes, including cell cycle regulation, particularly mitotic progression, and the Wnt signaling pathway. The covalent nature of this compound allows for sustained inhibition of its targets, making it a valuable tool for elucidating the downstream signaling events regulated by these kinases. This document provides detailed application notes and protocols for utilizing this compound in phosphoproteomics studies to identify and quantify changes in protein phosphorylation upon inhibition of CDK14 and other TAIRE kinases.

Mechanism of Action

This compound acts as a covalent inhibitor, forming a stable bond with its target kinases. This irreversible inhibition is advantageous for phosphoproteomics studies as it ensures complete and sustained target engagement, leading to more pronounced and detectable changes in the phosphoproteome. It is important to note that this compound also exhibits some off-target activity, most notably against CDK2, albeit with a lower potency. For studies aiming to isolate the specific effects of CDK14, the use of its reversible analog, FMF-04-159-R, as a control is highly recommended.

Quantitative Data

The following tables summarize the inhibitory activity of this compound against various kinases.

Table 1: In Vitro Inhibitory Activity of this compound

| Target Kinase | Assay Type | IC50 (nM) | Reference |

| CDK14 | Kinase Activity | 88 | |

| CDK16 | Kinase Activity | 10 | |

| CDK14 | Cellular BRET | 40 | |

| CDK2 | Cellular BRET | 256 |

Table 2: Cellular Proliferation Inhibition

| Cell Line | Assay Type | IC50 (nM) | Reference |

| HCT116 | Proliferation | 1,144 ± 190 |

Experimental Protocols

This section provides detailed protocols for a typical phosphoproteomics experiment using this compound.

Cell Culture and Treatment

-

Cell Line: HCT116 human colorectal carcinoma cells are a suitable model system.

-

Culture Conditions: Culture cells in McCoy's 5A medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

SILAC Labeling (Optional but Recommended): For quantitative phosphoproteomics, use Stable Isotope Labeling by Amino acids in Cell culture (SILAC).

-

Culture cells for at least five doublings in SILAC-compatible medium containing either "light" (L-Arginine and L-Lysine) or "heavy" (¹³C₆¹⁵N₄-L-Arginine and ¹³C₆¹⁵N₂-L-Lysine) amino acids.

-

-

This compound Treatment:

-

Prepare a stock solution of this compound in DMSO. For example, a 10 mM stock.

-

Treat cells with 1 µM this compound for 4 hours.

-

For the control group, treat cells with an equivalent volume of DMSO.

-

To distinguish between covalent and reversible effects, a washout experiment can be performed. After the initial treatment, replace the medium with fresh medium without the inhibitor and incubate for a further 2 hours.

-

Cell Lysis and Protein Digestion

-

Lysis:

-

After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells in a urea-based lysis buffer (e.g., 8 M urea, 50 mM Tris-HCl pH 8.0, 1 mM sodium orthovanadate, 1 mM sodium fluoride, 1 mM beta-glycerophosphate, and protease inhibitor cocktail).

-

Sonicate the lysate to shear DNA and reduce viscosity.

-

Centrifuge the lysate at high speed to pellet cellular debris and collect the supernatant.

-

-

Protein Quantification: Determine the protein concentration of the lysate using a compatible protein assay (e.g., BCA assay).

-

Reduction and Alkylation:

-

Reduce the proteins by adding dithiothreitol (DTT) to a final concentration of 5 mM and incubating at 56°C for 30 minutes.

-

Alkylate the proteins by adding iodoacetamide to a final concentration of 15 mM and incubating in the dark at room temperature for 30 minutes.

-

-

Digestion:

-

Dilute the urea concentration to less than 2 M with 50 mM Tris-HCl pH 8.0.

-

Add sequencing-grade trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.

-

-

Peptide Cleanup:

-

Acidify the digest with trifluoroacetic acid (TFA) to a final concentration of 0.1%.

-

Desalt the peptides using a C18 solid-phase extraction (SPE) cartridge.

-

Elute the peptides with a solution containing acetonitrile and 0.1% TFA.

-

Dry the eluted peptides using a vacuum centrifuge.

-

Phosphopeptide Enrichment

-

Enrichment Method: Titanium dioxide (TiO₂) or Immobilized Metal Affinity Chromatography (IMAC) are commonly used for phosphopeptide enrichment.

-

TiO₂ Enrichment Protocol:

-

Resuspend the dried peptides in a loading buffer (e.g., 80% acetonitrile, 5% TFA, 1 M glycolic acid).

-

Equilibrate the TiO₂ beads with the loading buffer.

-

Incubate the peptide solution with the TiO₂ beads to allow for phosphopeptide binding.

-

Wash the beads several times with a wash buffer (e.g., 80% acetonitrile, 1% TFA) to remove non-phosphorylated peptides.

-

Elute the phosphopeptides with an elution buffer (e.g., 10% ammonia solution).

-

Acidify the eluted phosphopeptides with formic acid.

-

Desalt the phosphopeptides using a C18 StageTip.

-

Dry the final phosphopeptide sample in a vacuum centrifuge.

-

LC-MS/MS Analysis

-

Instrumentation: A high-resolution mass spectrometer (e.g., Q Exactive or Orbitrap Fusion) coupled to a nano-liquid chromatography (nanoLC) system is recommended.

-

LC Separation:

-

Resuspend the phosphopeptides in a loading solvent (e.g., 0.1% formic acid in water).

-

Separate the peptides on a reversed-phase C18 column using a gradient of increasing acetonitrile concentration.

-

-

MS/MS Data Acquisition:

-

Acquire data in a data-dependent acquisition (DDA) mode.

-

Set the mass spectrometer to acquire a full MS scan followed by MS/MS scans of the most intense precursor ions.

-

Use higher-energy collisional dissociation (HCD) for fragmentation.

-

Enable a neutral loss trigger for the detection of phosphopeptides.

-

Data Analysis

-

Database Search: Use a search engine like MaxQuant or Sequest to identify peptides and proteins from the raw MS data.

-

Phosphosite Localization: Utilize algorithms within the search software to confidently localize the phosphorylation sites.

-

Quantitative Analysis: For SILAC experiments, the relative abundance of "heavy" and "light" labeled peptides will be used to quantify the changes in phosphorylation upon this compound treatment.

-

Bioinformatics Analysis: Perform pathway analysis and motif enrichment on the significantly regulated phosphosites to identify the biological processes and kinase-substrate relationships affected by this compound.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways affected by this compound and the experimental workflow for a phosphoproteomics study.

Caption: this compound signaling pathway.

Caption: Phosphoproteomics experimental workflow.

Expected Outcomes and Interpretation

A phosphoproteomics study using this compound is expected to reveal a significant number of phosphosites that are downregulated upon treatment. These downregulated sites are potential substrates of CDK14, other TAIRE kinases, or their downstream signaling partners.

Table 3: Examples of Phosphosites Downregulated by this compound in HCT116 Cells

| Protein | Phosphosite |

| NUMA1 | S395 |

| TPX2 | S738 |

| KIF2C | S180 |

| BORA | S269 |

| CEP192 | S1097 |

| LMNB1 | S23 |

| Note: This is a partial list for illustrative purposes, derived from supplementary data of Ferguson et al., Cell Chemical Biology, 2019. |